molecular formula C20H16ClN3O4S B611937 Zifaxaban CAS No. 1378266-98-8

Zifaxaban

Cat. No.: B611937
CAS No.: 1378266-98-8
M. Wt: 429.875
InChI Key: MXWOUAQNXIUJIN-HNNXBMFYSA-N
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Description

Scientific Research Applications

Zifaxaban has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Zifaxaban undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .

Properties

CAS No.

1378266-98-8

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.875

IUPAC Name

5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1

InChI Key

MXWOUAQNXIUJIN-HNNXBMFYSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TY-602;  TY602;  TY 602;  Zifaxaban

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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